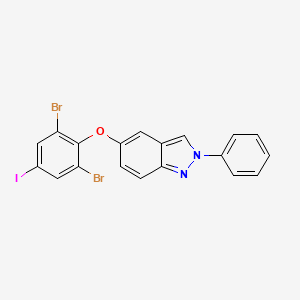![molecular formula C7H6N2O B13104201 7H-Pyrano[2,3-d]pyrimidine CAS No. 254-69-3](/img/structure/B13104201.png)
7H-Pyrano[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Pyrano[2,3-d]pyrimidine is an unsaturated six-membered heterocyclic compound that is constructed by the fusion of pyran and pyrimidine rings. This compound consists of one oxygen atom at position number 8 and two nitrogen atoms at positions 1 and 3 . It has garnered significant attention due to its diverse applications in various fields, including pharmacology and organic chemistry.
Métodos De Preparación
The synthesis of 7H-Pyrano[2,3-d]pyrimidine can be achieved through several methods:
Knoevenagel-Michael Cyclocondensation: This method involves the reaction of barbituric acid or 1,3-dimethylbarbituric acid with malononitrile and arylaldehyde derivatives.
Magnetically Recoverable Nanocatalysts: Recent advancements have shown the use of magnetic nanocatalysts for the synthesis of pyrano-pyrimidines.
Análisis De Reacciones Químicas
7H-Pyrano[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be either oxidized or reduced depending on the reagents and conditions used.
Substitution Reactions: It can undergo electrophilic and nucleophilic substitution reactions.
Cyclocondensation: The compound can be synthesized through cyclocondensation reactions involving Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation.
Aplicaciones Científicas De Investigación
7H-Pyrano[2,3-d]pyrimidine has a wide range of applications in scientific research:
Pharmacology: The compound and its derivatives have shown promising activity as inhibitors of poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair mechanisms.
Antimicrobial Activity: The compound has been evaluated for its antimicrobial properties and has shown effectiveness against various microbial strains.
Mecanismo De Acción
The mechanism of action of 7H-Pyrano[2,3-d]pyrimidine involves its interaction with specific molecular targets:
PARP-1 Inhibition: The compound acts as an inhibitor of PARP-1, a protein involved in DNA repair.
Photocatalytic Activity: The compound can participate in photochemical reactions mediated by eosin Y, where it acts as a direct hydrogen atom transfer catalyst.
Comparación Con Compuestos Similares
7H-Pyrano[2,3-d]pyrimidine can be compared with other similar compounds:
Pyrano[2,3-d]pyrimidine-2,4-dione: This derivative has shown enhanced activity as a PARP-1 inhibitor and has been evaluated for its anti-proliferative activity against cancer cell lines.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound demonstrates reactivity through electrophilic substitution reactions and has applications in various chemical processes.
Propiedades
Número CAS |
254-69-3 |
|---|---|
Fórmula molecular |
C7H6N2O |
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
7H-pyrano[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2O/c1-2-6-4-8-5-9-7(6)10-3-1/h1-2,4-5H,3H2 |
Clave InChI |
HFXRMQZCAIBURX-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=CN=CN=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


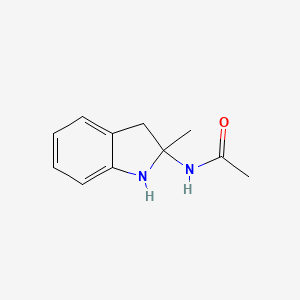
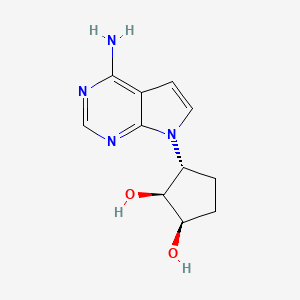
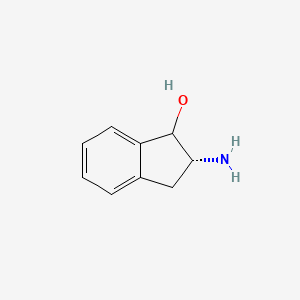
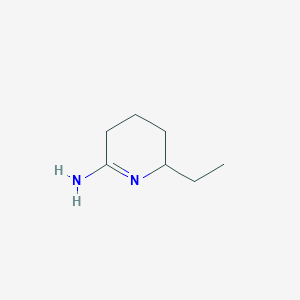
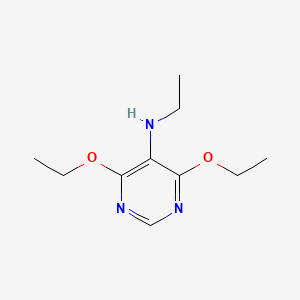
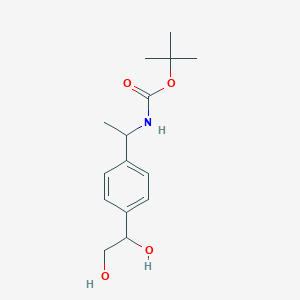
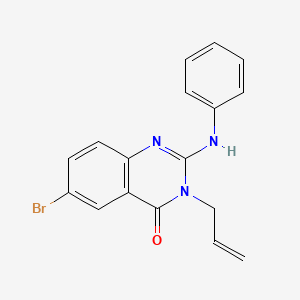
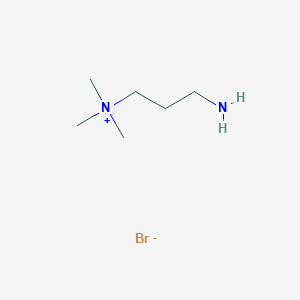
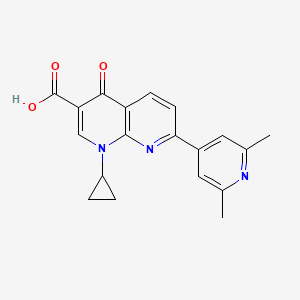
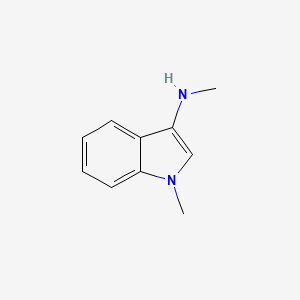
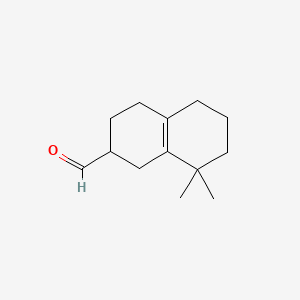

![1h-Pyrano[3,2-d]pyrimidine](/img/structure/B13104179.png)
